molecular formula C30H32N4O8 B15043677 2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)

2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)

Cat. No.: B15043677
M. Wt: 576.6 g/mol
InChI Key: TZYATJMWCMLGDI-UHFFFAOYSA-N
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Description

2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of macrocyclic compounds. It is characterized by its unique structure, which includes two diaza-crown units and isoindole moieties. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) involves several steps. One common method includes the reaction of 1,7-dioxa-4,10-diazacyclododecane with phthalic anhydride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the compound. Common reagents and conditions for these reactions include organic solvents like ethanol or acetonitrile and specific catalysts or bases.

Scientific Research Applications

2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) has a wide range of scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.

    Biology: The compound is studied for its potential use in biological systems, including as a chelating agent for metal ions in biological assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is used in the development of materials with specific properties, such as polymers and gels.

Mechanism of Action

The mechanism of action of this compound involves its ability to form stable complexes with metal ions. The diaza-crown units in its structure provide binding sites for metal ions, allowing the compound to effectively chelate these ions. This chelation process can influence various molecular targets and pathways, depending on the specific application. For example, in biological systems, the compound can bind to metal ions and modulate their availability and activity .

Comparison with Similar Compounds

Compared to other similar compounds, 2,2’-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(1-oxopropane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione) is unique due to its specific structure and the presence of both diaza-crown units and isoindole moieties. Similar compounds include:

Properties

Molecular Formula

C30H32N4O8

Molecular Weight

576.6 g/mol

IUPAC Name

2-[1-[10-[2-(1,3-dioxoisoindol-2-yl)propanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-1-oxopropan-2-yl]isoindole-1,3-dione

InChI

InChI=1S/C30H32N4O8/c1-19(33-27(37)21-7-3-4-8-22(21)28(33)38)25(35)31-11-15-41-17-13-32(14-18-42-16-12-31)26(36)20(2)34-29(39)23-9-5-6-10-24(23)30(34)40/h3-10,19-20H,11-18H2,1-2H3

InChI Key

TZYATJMWCMLGDI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCCN(CCOCC1)C(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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